S-2-iso-Propylphenylthioacetate

Description

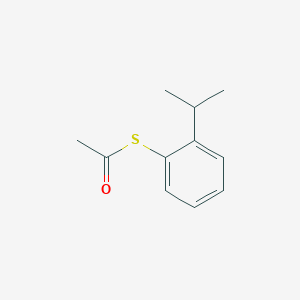

Based on the naming conventions and substituent patterns observed in the evidence, S-2-iso-Propylphenylthioacetate likely consists of:

- Thioacetate backbone: A sulfur-containing acetate group.

- Aryl substituent: An iso-propylphenyl group attached at the S-2 position, introducing steric bulk and aromaticity.

This inferred structure aligns with compounds in the evidence that feature aminoethyl or alkylamino groups linked to phosphonothiolate esters (e.g., S-2-Dimethylaminoethyl ethylphosphonothiolate in ) . The absence of direct data on the target compound necessitates extrapolation from structurally analogous substances.

Properties

IUPAC Name |

S-(2-propan-2-ylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJNVMKMEPMOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-iso-Propylphenylthioacetate typically involves the reaction of 2-iso-propylphenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfur-containing compounds and catalysts that promote the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: S-2-iso-Propylphenylthioacetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohol and thiol.

Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted thioesters or other sulfur-containing compounds.

Scientific Research Applications

Chemistry: S-2-iso-Propylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound may be used to study the effects of thioesters on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of S-2-iso-Propylphenylthioacetate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural Features

The following table compares key structural attributes of S-2-iso-Propylphenylthioacetate (inferred) with related compounds from the evidence:

Key Observations :

- Substituent Diversity: The S-2 position varies from alkylamino groups (e.g., dimethylamino, dipropylamino) in phosphonothiolates to the aromatic iso-propylphenyl group in the target compound. This substitution likely enhances steric hindrance and lipophilicity compared to aliphatic analogs.

Physicochemical Properties

Data from the evidence highlights trends influenced by substituents:

- Molecular Weight: Phosphonothiolates with bulkier substituents (e.g., C10H24NO2PS for dipropylaminoethyl) have higher molecular weights than dimethylaminoethyl analogs (C6H16NO2PS) . The iso-propylphenyl group in the target compound would further increase molecular weight due to the benzene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.